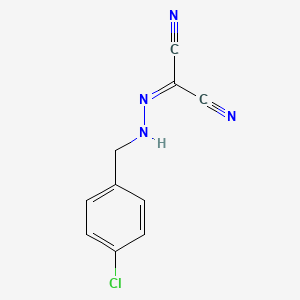
Nch3CCP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a chemical compound that has been studied for its interaction with mitochondrial proteins, particularly cytochrome c oxidase . This compound is known for its role as a protonophore, which means it can transport protons across biological membranes, disrupting the proton gradient and affecting cellular respiration.
准备方法
The synthesis of N-methyl carbonyl cyanide phenylhydrazone involves the reaction of carbonyl cyanide with N-methyl phenylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. The product is then purified using recrystallization techniques .
Industrial production methods for N-methyl carbonyl cyanide phenylhydrazone are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive intermediates involved in the synthesis.
化学反应分析
N-methyl carbonyl cyanide phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert N-methyl carbonyl cyanide phenylhydrazone into different hydrazine derivatives.
Substitution: The phenylhydrazone group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-methyl carbonyl cyanide phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of hydrazone derivatives.
Biology: This compound is used to investigate the role of protonophores in disrupting mitochondrial function and cellular respiration.
Medicine: Research on N-methyl carbonyl cyanide phenylhydrazone has implications for understanding diseases related to mitochondrial dysfunction, such as neurodegenerative diseases and metabolic disorders.
作用机制
The mechanism of action of N-methyl carbonyl cyanide phenylhydrazone involves its ability to act as a protonophore. It transports protons across biological membranes, disrupting the proton gradient essential for ATP synthesis in mitochondria. This disruption leads to a decrease in cellular energy production and can induce cell death. The molecular targets of this compound include cytochrome c oxidase and other mitochondrial proteins involved in the electron transport chain .
相似化合物的比较
N-methyl carbonyl cyanide phenylhydrazone is similar to other protonophores such as carbonyl cyanide phenylhydrazone (CCCP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP). it has unique properties due to the presence of the N-methyl group, which affects its lipophilicity and binding affinity to mitochondrial proteins. This makes it a valuable tool for studying the specific effects of protonophores on cellular respiration and mitochondrial function .
Similar compounds include:
- Carbonyl cyanide phenylhydrazone (CCCP)
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP)
- Other hydrazone derivatives with varying substituents on the phenyl ring .
属性
CAS 编号 |
51337-38-3 |
|---|---|
分子式 |
C10H7ClN4 |
分子量 |
218.64 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methylhydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C10H7ClN4/c11-9-3-1-8(2-4-9)7-14-15-10(5-12)6-13/h1-4,14H,7H2 |
InChI 键 |
QVHDUTVOJVFEKE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
规范 SMILES |
C1=CC(=CC=C1CNN=C(C#N)C#N)Cl |
| 51337-38-3 | |
同义词 |
4-chlorophenyl-N-methylhydrazonopropanedinitrile NCH3CCP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)

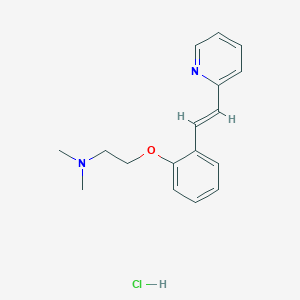

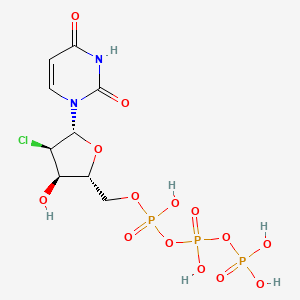
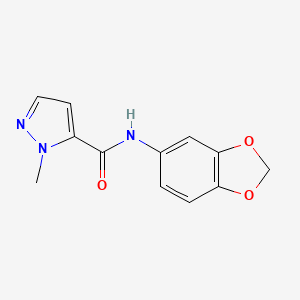
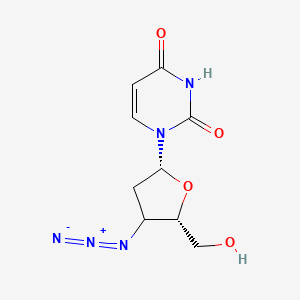
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)
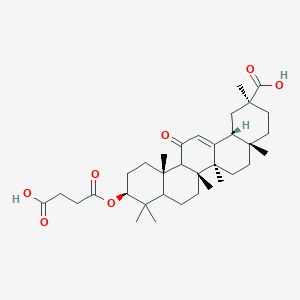
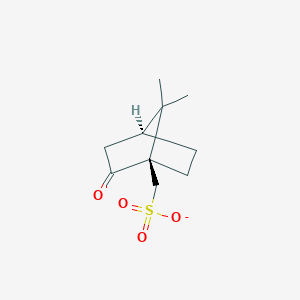
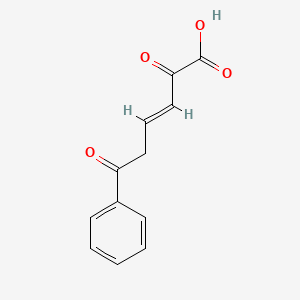
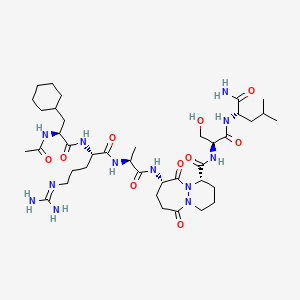
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)

